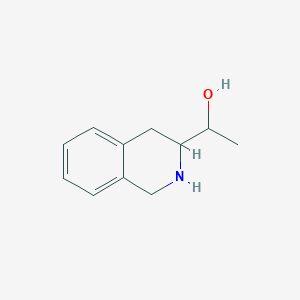

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

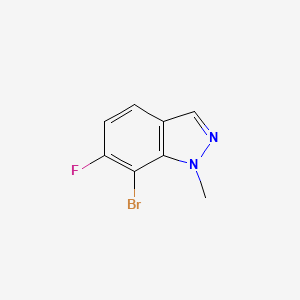

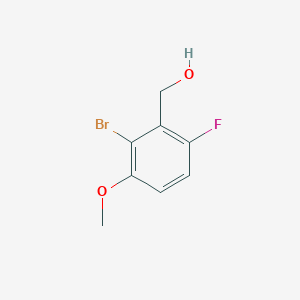

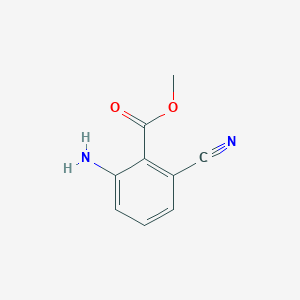

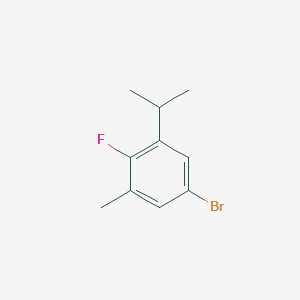

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . This compound has a molecular weight of 163.22 .

Synthesis Analysis

The synthesis of THIQs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is represented by the linear formula C10H13NO .Chemical Reactions Analysis

The chemical reactions involving THIQs often involve isomerization of iminium intermediate (exo/endo isomerization) . The alcohol on the resulting intermediate can be converted to an alkyl chloride using SOCl2, which can then be used to alkylate various amines to yield the final compounds .Physical And Chemical Properties Analysis

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a solid compound that should be stored in a dark place, sealed in dry, at 2-8 degrees Celsius . It has a boiling point of 307.9°C at 760 mmHg and a melting point of 180-182°C .Applications De Recherche Scientifique

Anti-Inflammatory Properties

THIQ analogs have been reported to possess anti-inflammatory properties . These compounds can potentially be used in the treatment of various inflammatory diseases.

Anti-Bacterial Activity

THIQ analogs also exhibit anti-bacterial activities . This makes them potential candidates for the development of new antibiotics.

Anti-Viral Activity

The anti-viral activity of THIQ analogs has been documented . They could be used in the development of antiviral drugs.

Anti-Fungal Properties

THIQ analogs have shown anti-fungal properties . This suggests their potential use in treating fungal infections.

Anti-Cancer Activity

THIQ analogs have been found to possess anti-cancer properties . They could be used in the development of new cancer therapies.

Neurodegenerative Disorders

THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . This suggests their potential use in the treatment of diseases like Alzheimer’s and Parkinson’s.

Anti-Malarial Activity

Some THIQ analogs have demonstrated anti-malarial activity . This could lead to the development of new treatments for malaria.

Asymmetric Catalysis

Apart from their biological applications, THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This makes them useful in various chemical reactions.

Mécanisme D'action

Target of Action

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple molecular and cellular effects.

Propriétés

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-5,8,11-13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXQGNNJUXZPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2=CC=CC=C2CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)